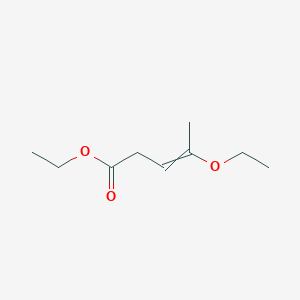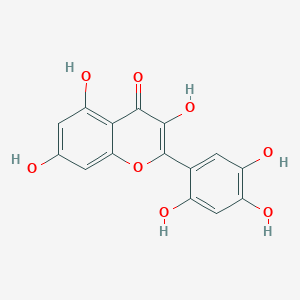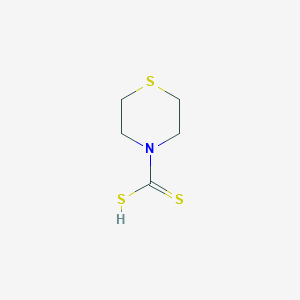
4-Thiomorpholinecarbodithioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiomorpholinecarbodithioic acid is an organic compound with the molecular formula C5H9NS3 It is characterized by the presence of a thiomorpholine ring and a carbodithioic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiomorpholinecarbodithioic acid typically involves the reaction of thiomorpholine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
Thiomorpholine+Carbon disulfide→4-Thiomorpholinecarbodithioic acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the reactants and products safely.
化学反応の分析
Types of Reactions: 4-Thiomorpholinecarbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The carbodithioic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
科学的研究の応用
4-Thiomorpholinecarbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Thiomorpholinecarbodithioic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
類似化合物との比較
Thiomorpholine-4-carbodithioic acid: This compound shares a similar structure but differs in its specific functional groups.
4-Thiomorpholinecarbodithioic acid [2-(4-chlorophenyl)-2-oxoethyl] ester: This ester derivative has additional functional groups that modify its chemical properties.
Uniqueness: this compound is unique due to its specific combination of a thiomorpholine ring and a carbodithioic acid group
特性
CAS番号 |
45695-98-5 |
|---|---|
分子式 |
C5H9NS3 |
分子量 |
179.3 g/mol |
IUPAC名 |
thiomorpholine-4-carbodithioic acid |
InChI |
InChI=1S/C5H9NS3/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8) |
InChIキー |
MTPLIXZKPXHJDE-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1C(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




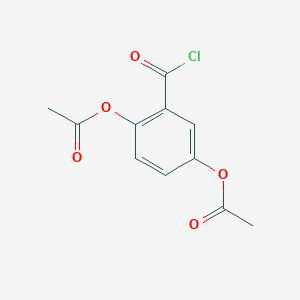


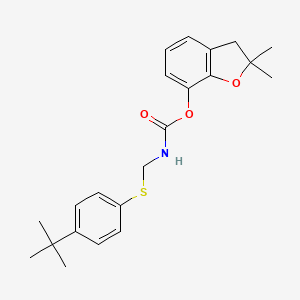
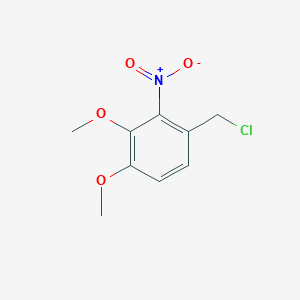
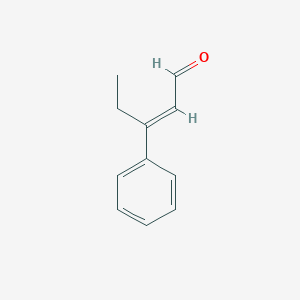
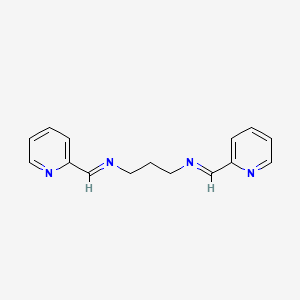
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
